

# An In-depth Technical Guide to Viburnitol: Chemical Identifiers, Properties, and Biosynthesis

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| Compound Name:       | Viburnitol |           |
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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Viburnitol**, also known by synonyms such as Quercitol and 5-Deoxyinositol, is a naturally occurring cyclitol, a type of sugar alcohol. It is found in a variety of plant species, including oaks (Quercus sp.) and Gymnema sylvestre. As a chiral molecule, **Viburnitol** exists as different stereoisomers, with the most common being (+)-**Viburnitol** (also known as d-Quercitol) and (-)-**Viburnitol**. These stereoisomers possess distinct optical properties and may exhibit different biological activities. This technical guide provides a comprehensive overview of the chemical identifiers, physicochemical properties, and the proposed biosynthetic pathway of **Viburnitol**, with a focus on its stereoisomers. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

### **Chemical Identifiers**

The accurate identification of chemical compounds is crucial for scientific research and drug development. The following tables summarize the key chemical identifiers for the two primary stereoisomers of **Viburnitol**.

Table 1: Chemical Identifiers for (+)-Viburnitol (d-Quercitol)



| Identifier           | Value  |  |
|----------------------|--|--|
| CAS Number           | 488-73-3   |  |
| PubChem CID          | 441437   |  |
| Preferred IUPAC Name | (1R,2S,4S,5R)-Cyclohexane-1,2,3,4,5-pentol   |  |
| Other Names          | d-Quercitol, (+)-Quercitol, Proto-quercitol, Acorn sugar, 2-Deoxy-D-chiro-inositol |  |
| Molecular Formula    | C6H12O5  |  |
| InChI                | InChI=1S/C6H12O5/c7-2-1-<br>3(8)5(10)6(11)4(2)9/h2-<br>11H,1H2/t2-,3-,4+,5+/m1/s1  |  |
| InChlKey             | IMPKVMRTXBRHRB-MBMOQRBOSA-N  |  |
| Canonical SMILES     | C1INVALID-LINKO)O)O">C@HO  |  |
| UNII                 | M8H1D7SDLM   |  |

Table 2: Chemical Identifiers for (-)-Viburnitol

| Identifier        | Value  |
|-------------------|--|
| CAS Number        | 488-76-6   |
| Other Names       | L-Viburnitol, (-)-vibo-Quercitol, laevo-viburnitol,<br>1-D-3-Deoxy-myo-inositol      |
| Molecular Formula | C <sub>6</sub> H <sub>12</sub> O <sub>5</sub>  |
| InChI             | InChl=1S/C6H12O5/c7-2-1-<br>3(8)5(10)6(11)4(2)9/h2-<br>11H,1H2/t2-,3-,4-,5+,6+/m0/s1 |
| InChlKey          | IMPKVMRTXBRHRB-FQJSGBEDSA-N  |
| Canonical SMILES  | C1INVALID-LINKO)O)O">C@@HO   |



### **Physicochemical Properties**

Understanding the physicochemical properties of a compound is fundamental to its application in research and development. The table below outlines the known properties of the stereoisomers of Viburnopol.

Table 3: Physicochemical Properties of Viburnitol Stereoisomers

| Property              | (+)-Viburnitol (d-Quercitol)   | (-)-Viburnitol               |
|-----------------------|--|------------------------------|
| Molecular Weight      | 164.16 g/mol   | 164.16 g/mol                 |
| Appearance            | White crystalline solid  | -                            |
| Melting Point         | 234-235 °C   | 180-181 °C                   |
| Boiling Point         | -  | 293.6±40.0 °C (Predicted)    |
| Solubility            | Soluble in water; slightly soluble in hot alcohol; practically insoluble in cold alcohol and ether.[1] | -                            |
| Optical Rotation [α]D | +24° to +26°   | -                            |
| Density               | -  | 1.796±0.06 g/cm³ (Predicted) |

Note: Data for (-)-Viburnitol is limited in the available literature.

# **Biosynthesis of 5-Deoxyinositol (Quercitol)**

The proposed biosynthetic pathway of 5-Deoxyinositol (a synonym for **Viburnitol**) begins with D-glucose.[2] The pathway involves several enzymatic steps to first form myo-inositol, which is then converted to 5-Deoxyinositol.





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Caption: Proposed biosynthesis of 5-Deoxyinositol (Viburnitol) from D-Glucose.

## **Experimental Protocols**

Detailed, standardized experimental protocols for the extraction and synthesis of **Viburnitol** are not extensively documented in readily available scientific literature.

- Extraction: Viburnitol is a naturally occurring compound found in plants like Quercus species (acorns) and Gymnema sylvestre.[2] General methods for the extraction of polar compounds from plant materials would likely be applicable. These would typically involve the collection and drying of the plant material, followed by extraction with a polar solvent such as water or ethanol. Further purification would likely involve chromatographic techniques to isolate Viburnitol from other plant constituents. However, a specific, step-by-step protocol for the high-yield extraction of Viburnitol is not well-established in the literature.
- Synthesis: The chemical synthesis of specific stereoisomers of inositols and their derivatives is a complex process. While there are reports on the synthesis of various inositol stereoisomers from starting materials like myo-inositol, a detailed, reproducible protocol for the specific synthesis of (+)-Viburnitol or (-)-Viburnitol is not readily available.

## **Signaling Pathways and Biological Activity**

The biological activity and the specific signaling pathways in which **Viburnitol** is involved are areas of ongoing research.

• Biological Activity: Some studies have suggested that compounds like (+)-Quercitol possess antioxidant properties.[3] (-)-vibo-Quercitol has been noted for its potential utility in studies related to osmotic potential changes in response to drought in Quercus species. At present,



there is limited information on the specific pharmacological activities of **Viburnitol** in the context of drug development.

Signaling Pathways: There is a lack of specific information in the scientific literature detailing
the interaction of Viburnitol with cellular signaling pathways. Further research is required to
elucidate the mechanism of action of Viburnitol and to identify its potential molecular
targets.

#### Conclusion and Future Directions

Viburnitol and its stereoisomers are natural products with well-defined chemical structures. This guide provides a summary of their chemical identifiers and physicochemical properties, which are essential for any research or development activities. The proposed biosynthetic pathway offers insights into its natural production. However, there are significant knowledge gaps regarding detailed experimental protocols for its extraction and synthesis, as well as its specific biological activities and interactions with cellular signaling pathways. For drug development professionals, Viburnitol represents a potential starting point for the design of novel therapeutics, but further fundamental research is required to unlock its full potential. Future research should focus on developing standardized extraction and synthesis protocols, and on conducting comprehensive studies to elucidate its mechanism of action and pharmacological profile.

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